

GS-5290: A Technical Overview of a Novel TPL2 Inhibitor in Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tilpisertib fosmecarbil tfa*

Cat. No.: *B15579698*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of GS-5290 (Tilpisertib Fosmecarbil), a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase. TPL2, a key regulator of inflammatory signaling pathways, has emerged as a promising therapeutic target for a range of immune-mediated diseases. This document details the scientific rationale for TPL2 inhibition, the preclinical characterization of Gilead's TPL2 inhibitor program, and the ongoing clinical investigation of GS-5290.

Introduction to TPL2 Kinase and its Role in Inflammation

Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot, is a serine/threonine kinase that plays a critical role in the innate and adaptive immune systems. TPL2 is a central node in signaling cascades initiated by various pro-inflammatory stimuli, including Toll-like receptor (TLR) ligands (e.g., lipopolysaccharide [LPS]), tumor necrosis factor-alpha (TNF- α), and interleukin-1 beta (IL-1 β).

Upon activation, TPL2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The TPL2-MEK-ERK pathway is a critical regulator of the production of numerous pro-inflammatory cytokines and chemokines, such as TNF- α , IL-1 β , IL-6, and IL-8. Dysregulation of the TPL2 signaling pathway

is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

The Discovery of GS-5290 and Preclinical Characterization

GS-5290 (Tilpisertib Fosmecarbil) is a small molecule inhibitor of TPL2 kinase developed by Gilead Sciences. While specific preclinical data for GS-5290 is not extensively published, data from closely related first-in-class TPL2 inhibitors from Gilead, such as GS-4875, and associated patents provide strong insights into the potency and selectivity of this class of molecules.

In Vitro Potency and Selectivity

Preclinical studies on Gilead's TPL2 inhibitors have demonstrated high potency and selectivity. GS-4875, a precursor or close analog of GS-5290, inhibits the TPL2 kinase with a half-maximal inhibitory concentration (IC₅₀) of 1.3 nM.^[1] Patent filings from Gilead describe TPL2 inhibitors with similar picomolar to low nanomolar IC₅₀ values against TPL2 enzymatic activity.^[2]

Furthermore, these inhibitors have been shown to be highly selective for TPL2. For instance, GS-4875 exhibited no significant off-target binding activity in a KINOMEscan™ selectivity assay.^[1] This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the drug.

Compound	Assay	Target	IC ₅₀	Reference
GS-4875	Kinase Assay	TPL2	1.3 nM	^[1]
Gilead Patent Compound [I]	HTRF Assay	Human Tpl-2/Cot	1 nM	^[2]
Gilead Patent Compound [II]	HTRF Assay	Human Tpl-2/Cot	1 nM	^[2]

Cellular Activity

The inhibitory activity of Gilead's TPL2 inhibitors has been confirmed in cellular assays. These compounds effectively suppress the production of pro-inflammatory cytokines in response to inflammatory stimuli. For example, Gilead's patented compounds suppressed LPS-induced TNF- α production in cryopreserved human monocytes with half-maximal effective concentrations (EC50) in the low nanomolar range (7 nM and 13 nM).[2]

Compound	Cell Type	Stimulant	Cytokine Measured	EC50	Reference
Gilead Patent Compound [I]	Human Monocytes	LPS	TNF- α	7 nM	[2]
Gilead Patent Compound [II]	Human Monocytes	LPS	TNF- α	13 nM	[2]

In Vivo Efficacy

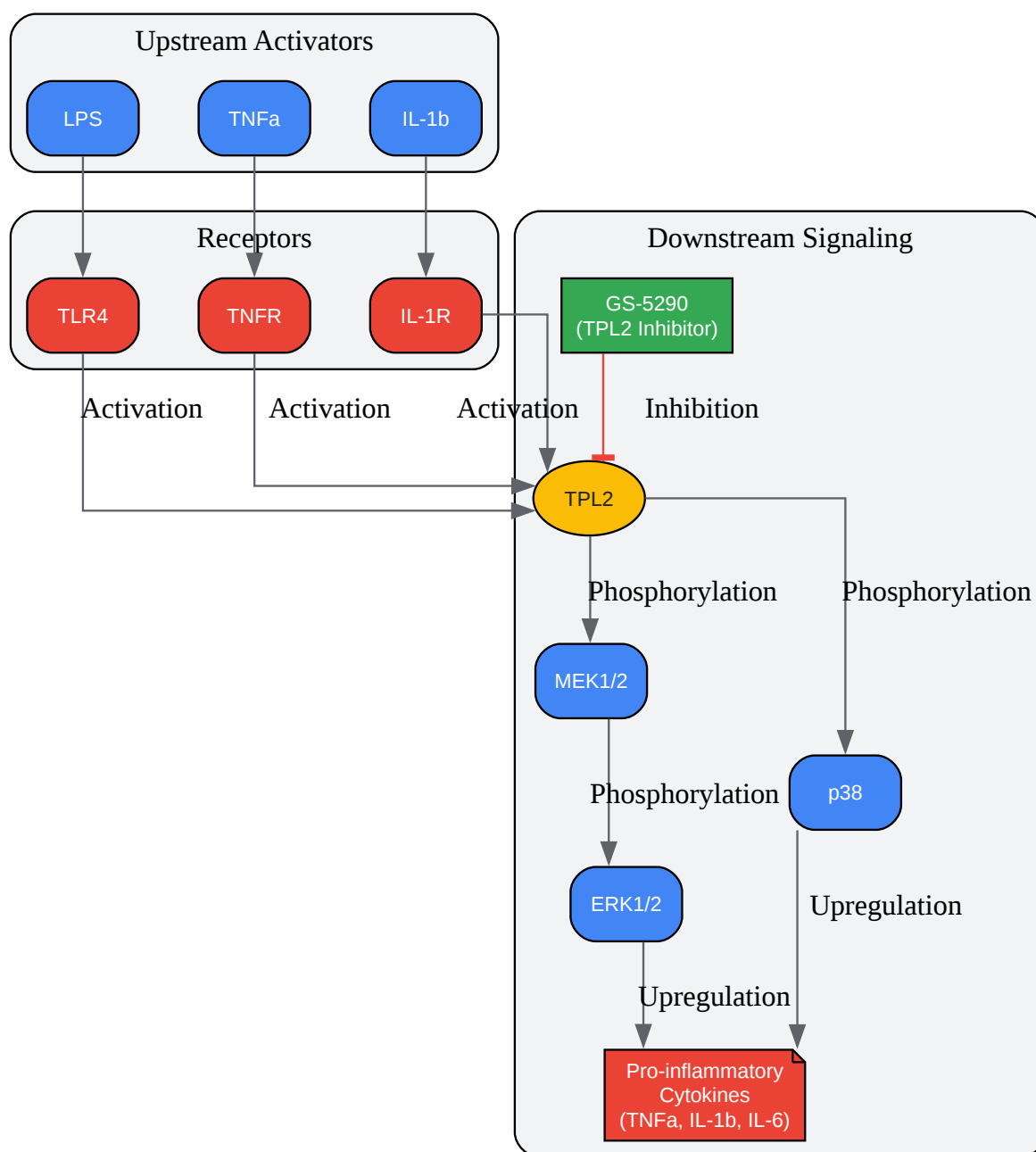
While specific in vivo efficacy data for GS-5290 in preclinical models of ulcerative colitis have not been publicly disclosed, studies on the closely related compound GS-4875 in a rat model of acute inflammation provide evidence of in vivo activity. Oral administration of GS-4875 demonstrated dose- and exposure-dependent inhibition of LPS-stimulated TNF α production, with an estimated EC50 of 667 nM.[1] This demonstrates that oral administration of these TPL2 inhibitors can achieve sufficient exposure to modulate inflammatory responses in vivo.

Compound	Animal Model	Endpoint	EC50	Reference
GS-4875	Lewis Rat	LPS-induced TNF α production	667 nM	[1]

Signaling Pathways and Experimental Workflows

TPL2 Signaling Pathway

The following diagram illustrates the central role of TPL2 in mediating inflammatory signals.

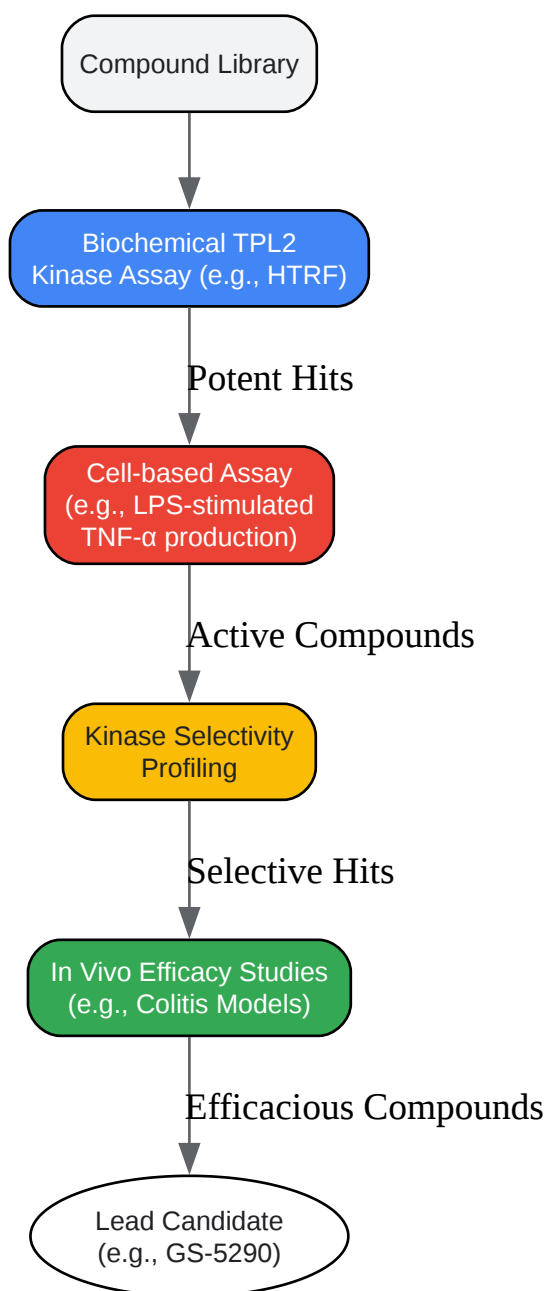


[Click to download full resolution via product page](#)

TPL2 Signaling Pathway and the Mechanism of Action of GS-5290.

Experimental Workflow for TPL2 Inhibitor Screening

The discovery and characterization of TPL2 inhibitors like GS-5290 typically involves a multi-step screening process.



[Click to download full resolution via product page](#)

A generalized workflow for the discovery of TPL2 inhibitors.

Clinical Development of GS-5290 (Tilpisertib Fosmecarbil)

GS-5290, also known as Tilpisertib Fosmecarbil, is currently being investigated in a Phase 2 clinical trial for the treatment of moderately to severely active ulcerative colitis (the PALEKONA study).[3][4][5][6] This randomized, double-blind, placebo-controlled study is designed to evaluate the efficacy and safety of GS-5290 in this patient population.[4][7] The primary objective is to assess the clinical response at Week 12.[3][7]

Experimental Protocols

TPL2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is a representative example for determining the in vitro potency of a TPL2 inhibitor.

- Reagents and Materials:
 - Recombinant human TPL2 kinase
 - Biotinylated peptide substrate
 - ATP
 - HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
 - Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 1 mM DTT)
 - Test compounds (e.g., GS-5290) dissolved in DMSO
 - 384-well low-volume microplates
- Procedure:
 - Add 2 μ L of test compound dilutions in assay buffer to the microplate wells.
 - Add 2 μ L of TPL2 kinase solution to the wells.

- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 2 μ L of a solution containing the biotinylated peptide substrate and ATP.
- Incubate for 60 minutes at room temperature.
- Stop the reaction and detect phosphorylation by adding 4 μ L of HTRF detection reagent mix.
- Incubate for 60 minutes at room temperature in the dark.
- Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- Data Analysis:
 - Calculate the HTRF ratio (665 nm / 620 nm).
 - Plot the HTRF ratio against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

LPS-Induced TNF- α Production in Human Whole Blood Assay

This protocol is a representative example for assessing the cellular activity of a TPL2 inhibitor.

- Reagents and Materials:
 - Freshly collected human whole blood from healthy donors
 - Lipopolysaccharide (LPS) from E. coli
 - RPMI 1640 medium
 - Test compounds (e.g., GS-5290) dissolved in DMSO
 - 96-well cell culture plates

- Human TNF- α ELISA kit
- Procedure:
 - Dilute whole blood 1:10 in RPMI 1640 medium.
 - Add 180 μ L of the diluted blood to each well of a 96-well plate.
 - Add 10 μ L of test compound dilutions to the wells.
 - Pre-incubate for 30 minutes at 37°C in a 5% CO₂ incubator.
 - Add 10 μ L of LPS solution (final concentration, e.g., 100 ng/mL) to stimulate TNF- α production.
 - Incubate for 6 hours at 37°C in a 5% CO₂ incubator.
 - Centrifuge the plate at 1,500 rpm for 10 minutes to pellet the blood cells.
 - Collect the plasma supernatant.
- TNF- α Measurement:
 - Quantify the concentration of TNF- α in the plasma samples using a human TNF- α ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Plot the TNF- α concentration against the logarithm of the inhibitor concentration.
 - Determine the EC₅₀ value by fitting the data to a four-parameter logistic equation.

Conclusion

GS-5290 is a promising, potent, and selective TPL2 inhibitor currently in clinical development for the treatment of ulcerative colitis. The inhibition of the TPL2 kinase represents a targeted approach to modulate the dysregulated inflammatory responses that drive this and other immune-mediated diseases. The preclinical data from Gilead's TPL2 inhibitor program provide a strong scientific rationale for its clinical investigation. The ongoing Phase 2 PALEKONA study

will provide crucial insights into the therapeutic potential of GS-5290 in patients with ulcerative colitis. The detailed experimental protocols and pathway diagrams provided in this guide offer a technical resource for researchers and scientists in the field of drug discovery and development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information as of December 2025. Specific preclinical data for GS-5290 may not be fully available in the public domain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. | BioWorld [bioworld.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Tilpisertib fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 6. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [GS-5290: A Technical Overview of a Novel TPL2 Inhibitor in Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579698#gs-5290-tpl2-inhibitor-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com